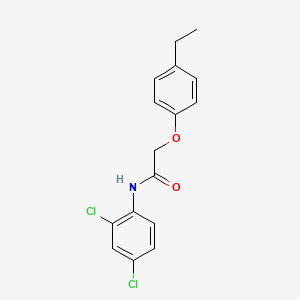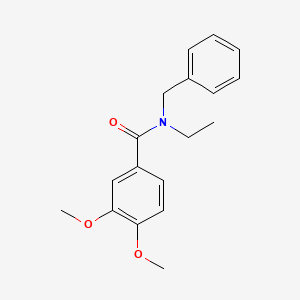![molecular formula C12H10Cl2N2O2S B5868372 ethyl [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B5868372.png)
ethyl [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]carbamate, also known as Diethio-carbamazine or DEC, is a synthetic organic compound that belongs to the family of carbamates. DEC has been used as an anthelmintic drug to treat filariasis, a parasitic disease caused by several species of nematodes. In addition to its medical application, DEC has also been studied for its potential use in scientific research.
Mechanism of Action
DEC exerts its anthelmintic activity by inhibiting the energy metabolism of the filarial nematodes. DEC is converted into its active metabolite, diethylcarbamazine (DEC-oxide), which binds to the nematode's muscle cells and causes paralysis. This leads to the death of the nematode, which is then eliminated from the host's body.
Biochemical and Physiological Effects:
DEC has been shown to have a number of biochemical and physiological effects on the host's body. DEC has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines and stimulating the production of anti-inflammatory cytokines. DEC has also been shown to alter the lipid metabolism of the host, leading to a decrease in the levels of cholesterol and triglycerides.
Advantages and Limitations for Lab Experiments
DEC has several advantages as a tool for scientific research. DEC is a potent anthelmintic drug that can be used to study the effects of filarial nematodes on their hosts. DEC is also relatively safe and has a low toxicity profile. However, DEC has some limitations as a tool for scientific research. DEC has a short half-life and is rapidly metabolized in the body, which can limit its effectiveness in some experiments.
Future Directions
There are several potential future directions for research on DEC. One area of research could focus on developing new formulations of DEC that can increase its effectiveness and duration of action. Another area of research could focus on studying the effects of DEC on other parasitic diseases, such as malaria and schistosomiasis. Additionally, DEC could be studied for its potential use in treating other diseases, such as autoimmune disorders and cancer.
Synthesis Methods
DEC can be synthesized by reacting 3,4-dichloroaniline with carbon disulfide and sodium hydroxide to form the intermediate compound sodium 3,4-dichlorophenyl dithiocarbamate. This intermediate is then reacted with ethyl iodide to yield DEC.
Scientific Research Applications
DEC has been widely used in scientific research as a tool to study the biochemical and physiological effects of filarial nematodes on their hosts. DEC has been shown to have a potent microfilaricidal activity, which means it can kill the microfilariae (larval stage) of filarial nematodes. This property has been exploited to study the effects of filarial nematodes on the immune system, as well as their impact on the host's metabolism and physiology.
properties
IUPAC Name |
ethyl N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O2S/c1-2-18-12(17)16-11-15-10(6-19-11)7-3-4-8(13)9(14)5-7/h3-6H,2H2,1H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDCLQZSYNMOZEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NC(=CS1)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-1-naphthyl-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B5868293.png)
![2-[5-(4-bromophenyl)-1H-pyrazol-3-yl]-4-methylphenol](/img/structure/B5868298.png)
![6,6-dimethyl-N-(2-phenylethyl)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5868305.png)

![2-[4-(4,5-dimethoxy-2-nitrobenzyl)-1-piperazinyl]ethanol](/img/structure/B5868321.png)
![methyl 2-[(5-chloro-2-nitrobenzoyl)amino]benzoate](/img/structure/B5868325.png)
![6-{[4-(dimethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5868337.png)
![2,3-dichloro-N-[4-(dimethylamino)phenyl]benzamide](/img/structure/B5868339.png)
![N'-[(3-methylbenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5868352.png)


![ethyl 3-[(2,6-dichlorobenzoyl)amino]benzoate](/img/structure/B5868364.png)
